molecular formula C13H17F3N4O2 B6784629 N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide

N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide

Cat. No.: B6784629
M. Wt: 318.29 g/mol
InChI Key: LEDQQQNJQPGCDB-UHFFFAOYSA-N
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Description

N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl and a trifluoromethyl group, and a piperidine ring with a carboxamide and a ketone group

Properties

IUPAC Name

N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2/c1-3-20-11(13(14,15)16)9(6-17-20)18-12(22)19-5-4-10(21)8(2)7-19/h6,8H,3-5,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDQQQNJQPGCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)N2CCC(=O)C(C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For instance, 1-ethyl-5-(trifluoromethyl)pyrazole can be prepared by reacting ethyl hydrazine with 1,1,1-trifluoro-2,4-pentanedione.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diketones or amino ketones.

    Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, where the ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted pyrazoles with various functional groups replacing the trifluoromethyl group

Scientific Research Applications

Chemistry

In chemistry, N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the pyrazole ring, known for its bioactivity, and the piperidine ring, common in many pharmaceuticals, makes it a promising candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity. It may also find applications in materials science for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
  • N-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
  • N-[1-ethyl-5-(difluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and bioactivity compared to similar compounds with different substituents.

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